![molecular formula C10H16O2 B12296027 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane CAS No. 78087-36-2](/img/structure/B12296027.png)
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7-Trimethyl-4,9-dioxatricyclo[33102,7]nonane is a complex organic compound with the molecular formula C10H16O2 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of raw materials and reaction conditions is crucial to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used to introduce new functional groups into the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane: The parent compound with a unique tricyclic structure.
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]octane: A similar compound with a slightly different ring structure.
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]decane: Another related compound with an additional carbon atom in the ring.
Uniqueness
This compound stands out due to its specific tricyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with biological targets in distinctive ways.
Propriétés
Numéro CAS |
78087-36-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1,3,3-trimethyl-4,6-dioxatricyclo[3.3.1.02,7]nonane |
InChI |
InChI=1S/C10H16O2/c1-9(2)8-6-4-10(8,3)5-7(11-6)12-9/h6-8H,4-5H2,1-3H3 |
Clé InChI |
SHTFZHTWSLHVEB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C3CC2(CC(O3)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)

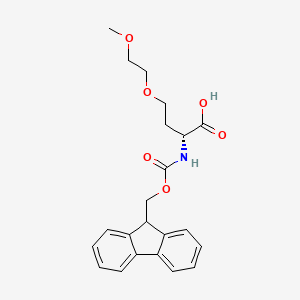
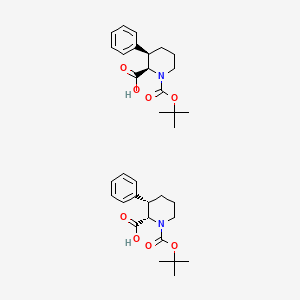
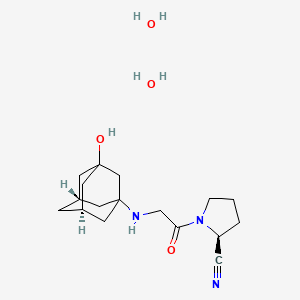
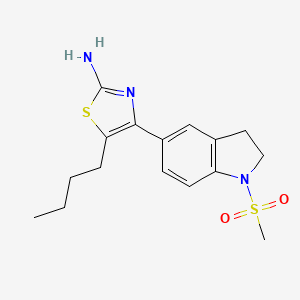
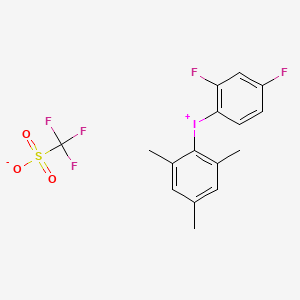
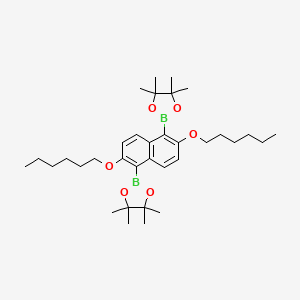
![2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3](/img/structure/B12295984.png)
![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)

![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
